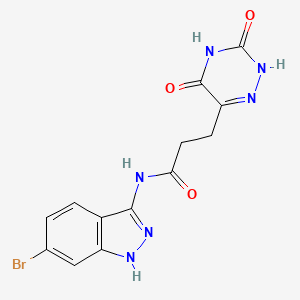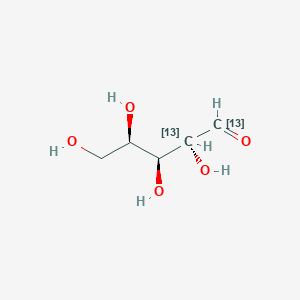
Butanoic acid;3-hydroxybutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid,1-methyl-2-oxopropyl ester is an organic compound with the molecular formula C8H14O3. It is an ester derived from butanoic acid and 1-methyl-2-oxopropanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butanoic acid,1-methyl-2-oxopropyl ester can be synthesized through the Fischer esterification process, which involves the reaction of butanoic acid with 1-methyl-2-oxopropanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of butanoic acid,1-methyl-2-oxopropyl ester may involve continuous esterification processes where the reactants are fed into a reactor, and the ester product is continuously removed. This method enhances the efficiency and yield of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid,1-methyl-2-oxopropyl ester undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: Butanoic acid and 1-methyl-2-oxopropanol.
Reduction: Butanoic acid and 1-methyl-2-oxopropanol.
Transesterification: New ester and alcohol depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Butanoic acid,1-methyl-2-oxopropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of butanoic acid,1-methyl-2-oxopropyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanoic acid and 1-methyl-2-oxopropanol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 2-methyl-, 1-methylpropyl ester
- Butanoic acid, 2-methyl-, methyl ester
- Butanoic acid, 2-butoxy-1-methyl-2-oxoethyl ester
Uniqueness
Butanoic acid,1-methyl-2-oxopropyl ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C8H16O4 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
butanoic acid;3-hydroxybutan-2-one |
InChI |
InChI=1S/2C4H8O2/c1-3(5)4(2)6;1-2-3-4(5)6/h3,5H,1-2H3;2-3H2,1H3,(H,5,6) |
InChI-Schlüssel |
BRJFCKSCTUADPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)O.CC(C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Decoxy-5-hydroxy-6-[[4-(3-methoxydecoxy)-6-(methoxymethyl)-3-(octadec-11-enoylamino)-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate](/img/structure/B14102845.png)
![9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102847.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B14102853.png)
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14102859.png)

![9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102866.png)

![Methyl 4-[7-fluoro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14102880.png)
![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14102887.png)

![(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide;hydrobromide](/img/structure/B14102911.png)
![1-(2-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14102918.png)
![diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14102926.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B14102931.png)
